molecular formula C18H19Cl2NO2 B1524610 1-Benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride CAS No. 885959-10-4

1-Benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride

Cat. No.: B1524610
CAS No.: 885959-10-4
M. Wt: 352.3 g/mol
InChI Key: KXPXNHBOBQLZFO-UHFFFAOYSA-N
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Description

1-Benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride (CAS: 2459946-49-5) is a pyrrolidine-based small molecule featuring a benzyl group at position 1, a 4-chlorophenyl substituent at position 4, and a carboxylic acid moiety at position 3, which is stabilized as a hydrochloride salt. The hydrochloride form enhances aqueous solubility and stability, making it suitable for pharmacological and crystallographic studies . Its stereochemistry, noted as (3R,4R) in structural databases, underscores the importance of configuration in its physicochemical and biological behavior. The compound is supplied globally by multiple vendors, reflecting its relevance in medicinal chemistry and materials science research .

Properties

IUPAC Name

1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO2.ClH/c19-15-8-6-14(7-9-15)16-11-20(12-17(16)18(21)22)10-13-4-2-1-3-5-13;/h1-9,16-17H,10-12H2,(H,21,22);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXPXNHBOBQLZFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1CC2=CC=CC=C2)C(=O)O)C3=CC=C(C=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

  • Chemistry: The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: It may serve as a ligand for various biological targets, aiding in the study of receptor-ligand interactions.

  • Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride exerts its effects involves binding to specific molecular targets, such as receptors or enzymes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituents on the phenyl ring, functional group modifications, and stereochemistry. Below is a comparative analysis:

Compound Name Substituent (Position 4) Functional Group Modifications Physical Form Key Properties
1-Benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride (Target) 4-Cl Carboxylic acid (HCl salt) Hydrochloride salt High solubility, stable crystalline form; electron-withdrawing Cl enhances reactivity
1-Benzyl-4-(4-nitrophenyl)pyrrolidine-3-carboxylic acid ethyl ester (PI-25425) 4-NO₂ Ethyl ester (prodrug form) Ester Reduced polarity; nitro group increases metabolic lability
(3S,4R)-1-Benzyl-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride 4-OCH₃ Carboxylic acid (HCl salt) Hydrochloride salt Methoxy’s electron-donating nature improves π-π interactions; similar solubility
(±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-(trifluoromethylphenyl)urea analog 1,3-Benzodioxol-5-yl Urea substituent; trifluoromethyl group Free acid High lipophilicity (CF₃); potential kinase inhibition applications

Substituent Effects on Physicochemical Properties

  • In contrast, the nitro group in PI-25425 increases reactivity but may reduce metabolic stability .
  • Electron-Donating Groups (OCH₃):
    • The methoxy analog (CAS 5206) exhibits increased electron density on the phenyl ring, favoring interactions with hydrophobic pockets in proteins .
  • Functional Group Modifications:
    • The ethyl ester in PI-25425 acts as a prodrug, masking the carboxylic acid’s polarity for improved membrane permeability. Hydrochloride salts (target and methoxy analog) prioritize solubility for in vitro assays .

Stereochemical and Configurational Impact

  • The (3R,4R) configuration in the target compound (CAS 2459946-49-5) contrasts with the (3S,4R) configuration in the methoxy analog (CAS 5206). Such stereochemical differences can drastically alter molecular recognition, as seen in enantioselective binding to receptors or enzymes .
  • The (±)-(3R,4S) configuration in the urea-containing analog () introduces axial chirality, further diversifying its pharmacological profile .

Biological Activity

1-Benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride is a pyrrolidine derivative with significant biological activity. Its molecular formula is C18_{18}H19_{19}ClNO2_2 and it has a molecular weight of 352.26 g/mol. This compound has garnered attention in pharmacological research due to its potential antibacterial, antifungal, and anticancer properties.

Antibacterial and Antifungal Activity

Research indicates that pyrrolidine derivatives, including this compound, exhibit notable antibacterial and antifungal activities. In vitro studies have shown that certain pyrrolidine compounds can inhibit the growth of various Gram-positive and Gram-negative bacteria. For example, a study evaluating several alkaloids found that specific derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Pyrrolidine Derivatives

Compound NameTarget BacteriaMIC (mg/mL)
Compound AS. aureus0.0039
Compound BE. coli0.025
1-Benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid HClTBDTBD

The presence of halogen substituents, such as the chlorophenyl group in this compound, is often linked to enhanced bioactivity, indicating a structure-activity relationship that warrants further investigation .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. In one notable study, derivatives of pyrrolidine were tested against A549 human lung adenocarcinoma cells. The results indicated that compounds with the 4-chlorophenyl substitution exhibited reduced viability in cancer cells, suggesting a promising anticancer activity .

Table 2: Anticancer Activity of Pyrrolidine Derivatives

Compound NameCell LineViability (%)Reference
Compound CA54964
Compound DHSAEC1-KT78–86
1-Benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid HClTBDTBD

The cytotoxicity observed in non-cancerous cells indicates the need for careful evaluation of therapeutic indices when considering these compounds for clinical applications.

Case Studies and Research Findings

  • Study on Antimicrobial Properties : A comprehensive study evaluated various pyrrolidine derivatives against multidrug-resistant pathogens. While some compounds showed no activity against Gram-negative bacteria, others exhibited strong activity against methicillin-resistant Staphylococcus aureus (MRSA) strains .
  • Anticancer Efficacy : In another study focusing on the structure-activity relationship, the incorporation of different substituents on the pyrrolidine ring significantly influenced the anticancer properties. The presence of electron-withdrawing groups like chlorine was found to enhance the cytotoxic effects against cancer cell lines .

Preparation Methods

Formation of the Pyrrolidine Ring

  • The pyrrolidine ring is typically constructed via cyclization reactions using amino acid derivatives or appropriate precursors.
  • A common approach involves 1,3-dipolar cycloaddition between precursors under catalytic or acidic conditions to form the five-membered nitrogen heterocycle efficiently.

Chiral Resolution and Stereochemical Control

  • The compound is synthesized initially as a racemic mixture.
  • Chiral resolution is achieved by methods such as chiral chromatography (e.g., using Chiralpak AD-H columns with UV detection) or by employing chiral auxiliaries during synthesis to favor the (3S,4R) enantiomer.
  • Confirmation of stereochemistry is performed by X-ray crystallography , NMR spectroscopy (COSY, NOESY), polarimetry , and high-resolution mass spectrometry to ensure enantiomeric purity and structural integrity.

Industrial Scale Preparation

  • Large-scale synthesis optimizes reaction parameters to maximize yield and purity while minimizing environmental impact.
  • Continuous flow reactors and automated systems are employed to enhance reaction control, scalability, and reproducibility.
  • The industrial process focuses on reducing the use of hazardous solvents and reagents, improving safety and cost-effectiveness.

Detailed Stepwise Synthetic Procedure (Generalized)

Step Description Conditions Notes
1 Cyclization to form pyrrolidine ring 1,3-dipolar cycloaddition under acidic or catalytic conditions Precursor amino acid derivatives or nitrone intermediates used
2 N-Benzylation Reaction with benzyl halide in presence of strong base (e.g., NaH, K2CO3) Solvent: DMF or DMSO; temperature controlled to avoid side reactions
3 Introduction of 4-chlorophenyl group Nucleophilic substitution or addition reaction Requires strong base, polar aprotic solvent
4 Chiral resolution Chiral HPLC or use of chiral auxiliaries Ensures isolation of (3S,4R) enantiomer
5 Formation of hydrochloride salt Treatment with HCl in suitable solvent Enhances compound stability and handling

Research Findings on Preparation Optimization

  • Reaction temperature, solvent choice, and base strength critically influence yield and stereochemical outcome.
  • Use of mild bases and controlled addition rates during benzylation and chlorophenyl substitution improve selectivity and reduce by-products.
  • Continuous flow synthesis has demonstrated improved reproducibility and scalability compared to batch processes.

Comparative Table of Preparation Methods

Aspect Batch Synthesis Continuous Flow Synthesis Notes
Reaction Control Moderate High Continuous flow allows precise temperature and mixing control
Scalability Limited by batch size Easily scalable Flow reactors enable large-scale production
Yield Variable (60-85%) Higher (up to 90%) Optimized conditions in flow improve yield
Environmental Impact Higher solvent use Reduced solvent and waste Flow process is greener
Chiral Resolution Post-synthesis chromatographic separation Possible inline chiral separation Inline methods under development

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for 1-Benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride, and how can experimental parameters be optimized?

  • Methodological Answer : A multi-step synthesis approach is common. For example, condensation of 4-chlorophenyl precursors with pyrrolidine derivatives, followed by benzylation and acid hydrolysis. Reaction conditions (e.g., palladium catalysts, DMF solvent) from analogous compounds (e.g., oxazolo-pyridine synthesis in ) can be adapted. Optimize yields by controlling stoichiometry (e.g., 1.2–1.5 equivalents of benzyl chloride) and reaction time (12–24 hours). Post-synthesis, precipitate the hydrochloride salt using HCl gas or concentrated HCl in anhydrous ether .

Q. How can structural confirmation be achieved for this compound?

  • Methodological Answer : Use a combination of:

  • X-ray crystallography with SHELX programs (e.g., SHELXL for refinement) to resolve the stereochemistry and confirm the benzyl/chlorophenyl substituent positions .
  • NMR spectroscopy : Compare 1^1H and 13^13C spectra with structurally similar compounds (e.g., trans-4-(4-chlorophenyl)pyrrolidine derivatives in ). Key signals include aromatic protons (δ 7.2–7.4 ppm) and pyrrolidine ring protons (δ 3.0–4.0 ppm).
  • High-resolution mass spectrometry (HRMS) to verify molecular weight (exact mass: 351.06 g/mol, as per ) .

Q. What solubility characteristics should researchers anticipate for this compound?

  • Methodological Answer : The hydrochloride salt improves aqueous solubility. Test solubility in:

  • Polar solvents : Water (limited solubility; ~5–10 mg/mL), methanol, DMSO.
  • Non-polar solvents : Ethyl acetate, dichloromethane (low solubility). Use sonication or gentle heating (30–40°C) to enhance dissolution. Solubility data for related pyrrolidine hydrochlorides (e.g., ) suggest pH-dependent behavior; adjust to pH 3–4 for optimal stability .

Advanced Research Questions

Q. How does stereochemistry at the pyrrolidine ring influence biological activity, and how can enantiomeric purity be validated?

  • Methodological Answer : The (3R,4S) or (3S,4R) configurations (e.g., ) may affect receptor binding. To assess:

  • Chiral HPLC : Use a Chiralpak® column with a hexane/isopropanol mobile phase to separate enantiomers. Compare retention times with standards (if available).
  • Circular dichroism (CD) : Correlate optical activity with computational models (e.g., DFT calculations) to confirm absolute configuration.
  • Biological assays : Test enantiomers against target enzymes (e.g., kinases) to determine IC50_{50} differences. For example, trifluoromethyl-pyrrolidines ( ) show stereospecific metabolic stability .

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., GPCRs or ion channels). Parameterize the force field for the chlorophenyl group’s electrostatic interactions.
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM/PBSA).
  • QSAR modeling : Train models using pyrrolidine derivatives (e.g., ) to predict ADMET properties. Include descriptors like logP (estimated 2.1–2.5) and topological polar surface area (~70 Ų) .

Q. How can researchers resolve contradictions in reported synthetic yields or purity?

  • Methodological Answer :

  • Reproducibility checks : Verify reaction conditions (e.g., inert atmosphere, catalyst purity). For example, notes Pd catalysts degrade if exposed to moisture.
  • Analytical cross-validation : Combine HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with LC-MS to detect impurities (e.g., unreacted benzyl chloride).
  • Byproduct analysis : Use 19^19F NMR (if applicable) or IR spectroscopy to identify halogenated intermediates. For conflicting yield data, optimize workup steps (e.g., recrystallization from ethanol/water) .

Q. What strategies are effective for scaling up synthesis without compromising enantiomeric excess?

  • Methodological Answer :

  • Flow chemistry : Implement continuous flow reactors to maintain precise temperature control (e.g., 0–5°C for sensitive intermediates).
  • Catalyst recycling : Use immobilized palladium nanoparticles (Pd/C or Pd-Al2_2O3_3) to reduce metal leaching.
  • In-line monitoring : Employ PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to track reaction progression and adjust parameters in real time.
  • Crystallization optimization : Use anti-solvent addition (e.g., tert-butyl methyl ether) to enhance crystal purity. Reference large-scale methods for piperidone derivatives ( ) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride
Reactant of Route 2
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1-Benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride

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